molecular formula C21H29N7O14P2 B1236579 6-hydro-beta-NAD

6-hydro-beta-NAD

Cat. No. B1236579
M. Wt: 665.4 g/mol
InChI Key: QVQHBKNZCMZBKP-NNYOXOHSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-hydro-beta-NAD is an NADP obtained by formal reduction of the 1,6-position in the pyridine ring of beta-NAD. It is a NAD and a NAD(P)H. It is a conjugate acid of a 6-hydro-beta-NAD(2-).

Scientific Research Applications

1. Role in Human Liver Microsomal Steroid Metabolism

6-hydro-beta-NAD is significant in the metabolism of steroids in the human liver. It is involved in the cytochrome P-450-dependent steroid hormone metabolism, particularly in the 6 beta hydroxylation of steroid substrates like testosterone and progesterone. This process suggests a critical role of 6-hydro-beta-NAD in the liver's enzymatic activities related to steroid hormones (Waxman et al., 1988).

2. Interaction with Glycoside Hydrolase Family 4

Research on GlvA, a 6-phospho-alpha-glucosidase from Bacillus subtilis, indicates that 6-hydro-beta-NAD interacts with enzymes from the glycoside hydrolase family 4. This interaction is essential for the hydrolysis of specific 6-phospho-glucosides, revealing an important role in metabolic processes involving carbohydrate modifications (Yip et al., 2007).

3. Role in Beta-Hydroxyacid Dehydrogenases

Beta-hydroxyacid dehydrogenases, which play a role in the oxidation of beta-hydroxyacid substrates, are significantly impacted by 6-hydro-beta-NAD. These enzymes are vital for various metabolic processes, including energy storage and substrate utilization in bacteria (Njau et al., 2001).

4. Methodology for Studying NAD+ Biology

In the study of NAD+ metabolism, which is crucial for understanding various diseases and potential therapies, 6-hydro-beta-NAD is used as a critical component in analytical methods. These methods are based on liquid chromatography-tandem mass spectrometry and are essential for researching metabolic status and diseases related to NAD+ biology (Giner et al., 2021).

5. Influence on Metabolic Flux Redistribution in Escherichia coli

6-hydro-beta-NAD is involved in metabolic engineering studies, particularly in the manipulation of cofactor levels in Escherichia coli. This manipulation can impact the NADH/NAD(+) ratio, influencing the production of various fermentation products and offering insights into genetic engineering applications (San et al., 2002).

6. Monitoring Degradation of Polymers

In biomaterials science, 6-hydro-beta-NAD is used in enzymatic assays to monitor the degradation of polymers like poly(beta-hydroxybutyrate). This novel method, involving the conversion of NAD to NADH, provides valuable insights into the study of polymer hydrolysis (Foster & Tighe, 1995).

properties

Product Name

6-hydro-beta-NAD

Molecular Formula

C21H29N7O14P2

Molecular Weight

665.4 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(5-carbamoyl-2H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1-2,4,7-8,10-11,13-16,20-21,29-32H,3,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25)/t10-,11-,13-,14-,15-,16-,20-,21-/m1/s1

InChI Key

QVQHBKNZCMZBKP-NNYOXOHSSA-N

Isomeric SMILES

C1C=CC(=CN1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Canonical SMILES

C1C=CC(=CN1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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